molecular formula C8H9NOS B14330251 S-Methyl 4-aminobenzene-1-carbothioate CAS No. 105893-25-2

S-Methyl 4-aminobenzene-1-carbothioate

Cat. No.: B14330251
CAS No.: 105893-25-2
M. Wt: 167.23 g/mol
InChI Key: FWKNGAZJISBOBO-UHFFFAOYSA-N
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Description

S-Methyl 4-aminobenzene-1-carbothioate is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at the para position (C4) and a methyl carbothioate (-SCOCH₃) group at the ortho position (C1).

Properties

CAS No.

105893-25-2

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

S-methyl 4-aminobenzenecarbothioate

InChI

InChI=1S/C8H9NOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3

InChI Key

FWKNGAZJISBOBO-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-Carboxybenzaldehyde Oxime Derivatives

Reaction Pathway and Conditions

The synthesis begins with methyl 4-formylbenzoate (MFB), which undergoes oxime formation with hydroxylamine to yield methyl 4-hydroxyiminomethylbenzoate (MHB). Catalytic hydrogenation of MHB in the presence of a palladium catalyst (5–10% Pd/C) under hydrogen pressure (10–15 atm) and vigorous stirring (1,200–1,700 rpm) produces 4-aminomethylbenzoic acid (AMBA). Subsequent thioesterification with methanethiol in aqueous sodium hydroxide (pH 10–12) yields the target compound.

Key Parameters:
  • Catalyst : Pd/C (5–10% Pd loading)
  • Temperature : 30–50°C
  • Stirring Speed : ≥1,200 rpm (critical for reducing side reactions)
  • Yield : 85–89% after purification.

Thioesterification via Carbodiimide-Mediated Coupling

Activation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is activated using 1,1'-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The activated intermediate reacts with methanethiol in the presence of a base (e.g., NaOH) to form the thioester.

Experimental Data:
Parameter Value
Activator CDI (1.2 equiv)
Solvent DMF or DMSO
Reaction Time 2–4 hours
Temperature Room temperature
Yield 75–82%

This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Transesterification of Methyl 4-Aminobenzoate

Base-Catalyzed Thiol Exchange

Methyl 4-aminobenzoate undergoes transesterification with methanethiol in toluene or dichloromethane using sodium methoxide as a catalyst. The reaction proceeds via nucleophilic acyl substitution.

Optimization Insights:
  • Solvent : Toluene (enhances solubility of methanethiol)
  • Catalyst : NaOMe (0.1 equiv)
  • Temperature : 60–80°C
  • Yield : 70–78%

This method is limited by the volatility of methanethiol and requires careful pH control to prevent hydrolysis.

Hofmann Rearrangement of 4-Carbamoylbenzoyl Hydroxamic Acid

Two-Step Synthesis

4-Carbamoylbenzoyl hydroxamic acid, derived from 1,4-phthalic acid monoester, undergoes Hofmann rearrangement in acetonitrile-water (2.5:1 v/v) at 110°C. The resulting 4-aminobenzamide is treated with methanethiol and CS₂ in basic conditions to form the thioester.

Performance Metrics:
Step Conditions Yield
Hofmann Rearrangement 110°C, 2 hours 88%
Thioesterification CS₂, NaOH, 25°C, 1 hour 90%

This route avoids nitration steps, reducing hazardous waste.

Solid-Phase Peptide Synthesis (SPPS) Approach

N-Acylurea Intermediate Strategy

3,4-Diaminobenzoic acid (Dbz) is functionalized on a resin-bound peptide. After Fmoc deprotection, the Dbz group is converted to an N-acylbenzimidazolinone (Nbz), which undergoes thiolysis with methanethiol to release the thioester.

Advantages:
  • Purification : Simplified via resin filtration
  • Yield : >90% for small-scale syntheses
  • Compatibility : Suitable for peptides and modified analogs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Catalytic Hydrogenation 85–89 95–98 High Moderate
CDI-Mediated Coupling 75–82 90–93 Medium Low
Transesterification 70–78 85–90 Low High
Hofmann Rearrangement 88–90 92–95 Medium Moderate
SPPS >90 >95 Low High

Chemical Reactions Analysis

Types of Reactions

S-Methyl 4-aminobenzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-Methyl 4-aminobenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-Methyl 4-aminobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

S-Methyl 4-aminobenzene-1-carbothioate shares structural motifs with several classes of compounds:

Compound Structure Key Features
S-Methyl DM1 Maytansinoid with thioether linkage Complex macrocyclic structure; high cytotoxicity via tubulin binding .
S-Methyl butanethioate CH₃-S-CO-C₃H₇ Simple thioate ester; associated with microbial sulfur metabolism .
Fenothiocarb S-(4-phenoxybutyl) dimethylcarbamothioate Pesticide carbamothioate; targets insect nervous systems .
(S)-Methyl 4-(1-aminoethyl)benzoate Benzoate ester with aminoethyl group Aromatic amino ester; used in chiral synthesis .

The target compound’s aromatic amino-thioate structure distinguishes it from aliphatic thioates (e.g., S-methyl butanethioate) and macrocyclic maytansinoids. Its benzene core and amino group may enhance cellular uptake or receptor binding compared to non-aromatic analogs.

Data Tables

Table 1: Key Properties of this compound and Analogs

Property This compound S-Methyl DM1 Fenothiocarb S-Methyl cysteine sulfoxide
Molecular Formula C₈H₉NO₂S C₃₉H₅₈ClN₃O₁₀S C₁₂H₁₇NO₂S₂ C₅H₁₁NO₂S₂
Molecular Weight 183.23 g/mol 828.47 g/mol 283.40 g/mol 193.27 g/mol
Key Functional Groups Aromatic amino, carbothioate Thioether, lactam Carbamothioate Sulfoxide, amino acid derivative
Primary Application Research chemical Anticancer therapy Insecticide Plant growth regulator

Q & A

Q. How can researchers optimize the synthesis of S-Methyl 4-aminobenzene-1-carbothioate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reaction Conditions: Adjusting temperature (e.g., 60–80°C for thioester formation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants (e.g., 1.2 equivalents of methylating agent).
  • Catalysts: Using base catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency.
  • Purification: Employing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the compound.
  • Monitoring: TLC or HPLC to track reaction progress and purity.

Example Reaction Parameters:

ParameterOptimal ConditionPurpose
SolventDMFEnhances solubility and reactivity
Temperature70°CBalances reaction rate and stability
CatalystTriethylamine (1.5 eq.)Neutralizes acidic byproducts

Reference: Similar synthetic strategies for benzothiophene derivatives are detailed in , which emphasizes condensation and purification steps .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–3.0 ppm for SCH₃), and amine protons (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and thiomethyl (S-CH₃, δ 15–20 ppm) signals.
  • IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and S-C absorption (~650 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to the molecular weight (e.g., 183 g/mol).

Expected Spectral Data (Hypothetical):

TechniqueKey Peaks/SignalsInterpretation
¹H NMRδ 2.35 (s, 3H, SCH₃)Confirms thiomethyl group
¹³C NMRδ 170.2 (C=O)Validates carbothioate structure
IR1695 cm⁻¹Indicates carbonyl presence

Reference: Spectral interpretation aligns with methods used for structurally analogous compounds in and .

Advanced Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer: Computational approaches include:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess thermal stability. For example, the S-CH₃ bond may show lower BDE, indicating susceptibility to hydrolysis.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. organic) to predict degradation pathways.
  • Quantum Mechanical Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction design.

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Validate with experimental stability tests (e.g., pH-dependent degradation studies).

Reference: highlights the integration of statistical and computational expertise in complex analyses .

Q. What methodologies resolve contradictions in experimental data regarding the compound’s bioactivity or mechanism of action?

Methodological Answer: Strategies include:

  • Systematic Reviews: Follow PRISMA guidelines to aggregate and assess studies, focusing on bias reduction (e.g., excluding non-peer-reviewed data).
  • Meta-Analysis: Use random-effects models to quantify heterogeneity across studies. For example, reconcile conflicting IC₅₀ values in cytotoxicity assays.
  • Sensitivity Analysis: Test robustness by excluding outlier datasets or adjusting for confounding variables (e.g., solvent effects in bioassays).

Example Framework:

StepActionOutcome
Literature SearchDatabases: PubMed, SciFinderComprehensive data collection
Risk of BiasNewcastle-Ottawa ScaleQuality assessment of studies
Statistical ModelForest plots with I² metricQuantify data inconsistency

Reference: provides detailed guidance on observational study meta-analyses and resolving methodological conflicts .

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